molecular formula C12H10BrNO4S2 B8765055 Methyl 3-{[(4-bromophenyl)sulfonyl]amino}thiophene-2-carboxylate

Methyl 3-{[(4-bromophenyl)sulfonyl]amino}thiophene-2-carboxylate

Cat. No. B8765055
M. Wt: 376.3 g/mol
InChI Key: OIKZJIOJIMOMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[(4-bromophenyl)sulfonyl]amino}thiophene-2-carboxylate is a useful research compound. Its molecular formula is C12H10BrNO4S2 and its molecular weight is 376.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-{[(4-bromophenyl)sulfonyl]amino}thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-{[(4-bromophenyl)sulfonyl]amino}thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 3-{[(4-bromophenyl)sulfonyl]amino}thiophene-2-carboxylate

Molecular Formula

C12H10BrNO4S2

Molecular Weight

376.3 g/mol

IUPAC Name

methyl 3-[(4-bromophenyl)sulfonylamino]thiophene-2-carboxylate

InChI

InChI=1S/C12H10BrNO4S2/c1-18-12(15)11-10(6-7-19-11)14-20(16,17)9-4-2-8(13)3-5-9/h2-7,14H,1H3

InChI Key

OIKZJIOJIMOMOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of methyl 3-aminothiophene-2-carboxylate (2.98 g; 11.7 mmol) in anhydrous dichloromethane (32 mL) were added pyridine (1.54 mL; 19.0 mmol) and 4-bromobenzenesulfonyl chloride (1.49 g; 9.5 mmol) in one portion. The reaction mixture was heated at 45° C. for 71 hours, allowed to cool to room temperature, and then diluted with dichloromethane (100 mL). The resulting mixture was successively washed with aqueous hydrochloric acid (50 mL; 2N) and aqueous saturated sodium chloride (50 mL), dried over magnesium sulfate, filtered and the filtrate was concentrated under reduced pressure to yield an off-white solid. The crude product was dissolved in dichloromethane (100 mL) and treated with aqueous sodium hydroxide (60 mL; 2N) resulting in a white precipitation. The white solid was isolated by filtration and washed with dichloromethane (50 mL). The white solid was then acidified with aqueous hydrochloric acid (60 mL; 6N) and extracted with dichloromethane (2×100 mL). The organic extracts were combined, washed with aqueous saturated sodium chloride, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the title compound as a pale yellow solid (2.53 g).
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2.98 g
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1.49 g
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32 mL
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60 mL
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